molecular formula C10H20N2O2 B1270915 (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate CAS No. 173340-25-5

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Cat. No. B1270915
M. Wt: 200.28 g/mol
InChI Key: WIEJVMZWPIUWHO-MRVPVSSYSA-N
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Description

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically active molecules. The compound's structure is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a carbamate group with a tert-butyl moiety. This structure is pivotal in the field of medicinal chemistry due to its relevance in the synthesis of compounds with potential therapeutic applications.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in several studies. For instance, the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported, which includes in situ hydrolysis of tert-butyl esters . Additionally, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate from L-Serine through a seven-step process, including esterification and protection/deprotection steps, has been achieved with an overall yield of 30-41% . These methods highlight the complexity and multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of (R)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate is not directly discussed in the provided papers. However, the structure of similar compounds, such as (R)-tert-butyl benzyl(1-((tert-butyldimethylsilyl)oxy)but-3-yn-2-yl)carbamate, has been synthesized and studied, indicating the importance of protecting groups and stereochemistry in the synthesis of complex molecules .

Chemical Reactions Analysis

Chemical reactions involving pyrrolidine derivatives include the Kulinkovich–Szymoniak cyclopropanation , the Corey-Fuchs reaction , and singlet oxygen reactions . These reactions are crucial for introducing functional groups and constructing the pyrrolidine core. For example, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield 5-substituted pyrroles, which are precursors to biologically active compounds like prodigiosin .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate are not explicitly detailed in the provided papers. However, the properties of similar compounds can be inferred. For example, the optimized large-scale synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate demonstrates the importance of solubility and stability in the development of synthetic routes for pharmaceutical intermediates . The purity and yield of these compounds are critical parameters that are optimized during process development .

Scientific Research Applications

1. Synthesis of Pyrrolidines

  • Application Summary: This compound is used in the synthesis of pyrrolidines, a type of cyclic amine. Pyrrolidines are important in the development of various pharmaceuticals and other organic compounds .
  • Method of Application: The synthesis involves N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Despite the reduced nucleophilicity of carbamate nitrogen, this reaction system provides several types of pyrrolidines and piperidines in very good yields .
  • Results: A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .

2. Anti-Fibrosis Activity

  • Application Summary: Certain derivatives of this compound have been found to exhibit anti-fibrotic activities .
  • Method of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

3. Inhibition of nSMase2

  • Application Summary: A derivative of this compound, phenyl®‐(1‐(3‐(3,4‐dimethoxyphenyl)‐2,6‐dimethylimidazo[1,2‐b]pyridazin-8‐yl)pyrrolidin‐3‐yl)‐carbamate (PDDC), has been identified as a potent and selective non‐competitive inhibitor of nSMase2 .
  • Method of Application: The compound was tested for its ability to inhibit nSMase2, an enzyme involved in the production of ceramide, a lipid molecule that plays a role in cell signaling .
  • Results: PDDC was found to be a potent (pIC50 = 6.57) inhibitor of nSMase2 . It was also found to be metabolically stable, with excellent oral bioavailability (%F = 88) and brain penetration .

properties

IUPAC Name

tert-butyl N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEJVMZWPIUWHO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364038
Record name tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

CAS RN

173340-25-5
Record name tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-N-Boc-Aminomethyl pyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl (1-benzylpyrrolidin-3-yl)methylcarbamate (3.0 g, 10.33 mmole) in EtOAc (100 ml) was added Pd(OH)2 on carbon (0.3 g). The mixture was stirred under H2 balloon at room temperature for 3 h and filtered through Celite. The filtrate was concentrated to give colorless oil (1.87 g, 90%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
Yield
90%

Synthesis routes and methods II

Procedure details

1-Benzyl-3-(RS)-(N-tert-butoxycarbonylaminomethyl)pyrrolidine (22.2 g, 0.76 mol) was dissolved in a mixture of methanol and acetic acid (1:1, 100 mL) and added to a Parr flask charged with palladium on carbon (10%, 4 g) suspended in methanol and acetic acid (1:1, 100 mL). The flask was transferred to the Parr reduction apparatus and the suspension shaken under an atmosphere of hydrogen at 60 psi for 2 days. The reaction mixture was filtered through a celite plug, eluting with a mixture of methanol/methylene chloride. The solvent was concentrated and the residue co-evaporated with toluene to afford 3-(RS)-(N-tert-butoxycarbonylaminomethyl)pyrrolidine as a colorless oil which was used directly.
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
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Citations

For This Compound
2
Citations
AL Aguirre, PR Chheda, SRC Lentz, HA Held… - Bioorganic & medicinal …, 2020 - Elsevier
Fluoroquinolones are a class of antibacterial agents used clinically to treat a wide array of bacterial infections and target bacterial type-II topoisomerases (DNA gyrase and …
Number of citations: 7 www.sciencedirect.com
JL Delgado, SRC Lentz, CA Kulkarni… - European journal of …, 2019 - Elsevier
Fluoroquinolones substituted with N-1 biphenyl and napthyl groups were discovered to act as catalytically inhibitors of human topoisomerases I and II, and to possess anti-proliferative …
Number of citations: 12 www.sciencedirect.com

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